molecular formula C20H18ClN3O3 B11934094 Pelabresib CAS No. 1845726-14-8

Pelabresib

Katalognummer: B11934094
CAS-Nummer: 1845726-14-8
Molekulargewicht: 383.8 g/mol
InChI-Schlüssel: LXMGXMQQJNULPR-NTISSMGPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pelabresib, also known as CPI-0610, is a potent and selective small-molecule inhibitor of bromodomain and extra-terminal domain (BET) proteins. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has shown promise in the treatment of various hematologic malignancies, including myelofibrosis and lymphoma .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pelabresib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of functional groups that enhance its binding affinity to BET proteins. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards. This includes the use of high-throughput reactors, continuous flow chemistry, and stringent quality control measures to ensure batch-to-batch consistency .

Analyse Chemischer Reaktionen

Types of Reactions: Pelabresib undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Nucleophiles like halides, amines, and alcohols, often under the influence of catalysts or specific pH conditions.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Pelabresib has a wide range of scientific research applications, including:

Wirkmechanismus

Pelabresib exerts its effects by inhibiting BET proteins, which are involved in recognizing acetylated lysine residues on histone tails. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of genes involved in cell proliferation, inflammation, and survival. The molecular targets include BRD2, BRD3, BRD4, and BRDT, which are members of the BET protein family .

Vergleich Mit ähnlichen Verbindungen

Pelabresib is unique among BET inhibitors due to its high selectivity and potency. Similar compounds include:

    JQ1: Another BET inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    OTX015: A BET inhibitor with a broader spectrum of activity but potentially higher toxicity.

    I-BET762: Known for its use in preclinical studies but with limited clinical data compared to this compound.

This compound stands out due to its favorable safety profile, clear pharmacokinetic/pharmacodynamic relationship, and promising clinical efficacy in ongoing trials .

Eigenschaften

CAS-Nummer

1845726-14-8

Molekularformel

C20H18ClN3O3

Molekulargewicht

383.8 g/mol

IUPAC-Name

2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide;hydrate

InChI

InChI=1S/C20H16ClN3O2.H2O/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11;/h2-9,16H,10H2,1H3,(H2,22,25);1H2/t16-;/m0./s1

InChI-Schlüssel

LXMGXMQQJNULPR-NTISSMGPSA-N

Isomerische SMILES

CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl.O

Kanonische SMILES

CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl.O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.